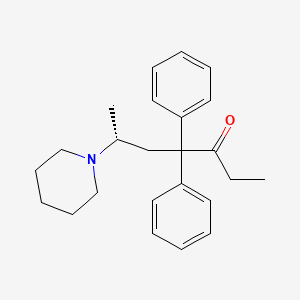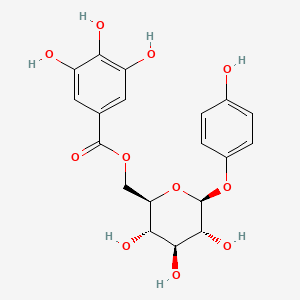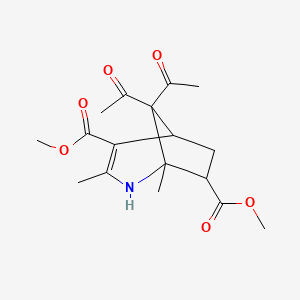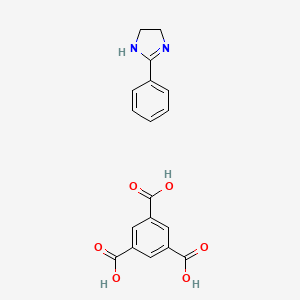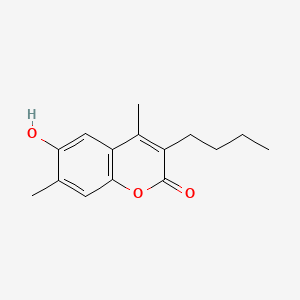
Einecs 299-599-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 299-599-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 299-599-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 299-599-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and making it suitable for different applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further processed to create more complex compounds .
Wissenschaftliche Forschungsanwendungen
Einecs 299-599-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic properties, and in industry, it is used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of Einecs 299-599-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Eigenschaften
CAS-Nummer |
93893-11-9 |
|---|---|
Molekularformel |
C14H25NO3S |
Molekulargewicht |
287.42 g/mol |
IUPAC-Name |
N,N-diethylethanamine;2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S.C6H15N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-4-7(5-2)6-3/h3-5H,1-2H3,(H,9,10,11);4-6H2,1-3H3 |
InChI-Schlüssel |
RXGGIFKSYWBZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


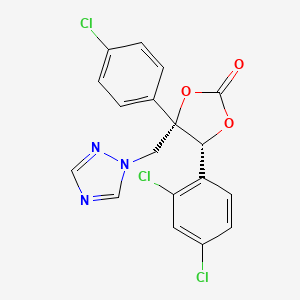


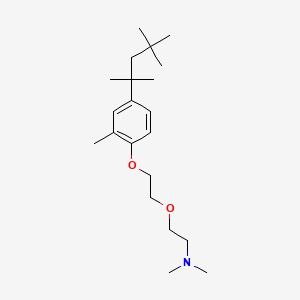
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
